BV6 -

BV6

Catalog Number: EVT-262299
CAS Number:
Molecular Formula: C70H96N10O8
Molecular Weight: 1205.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BV6 is a synthetic, bivalent small-molecule mimetic of the endogenous protein Smac (second mitochondria-derived activator of caspases), also known as DIABLO [, ]. It belongs to a class of compounds known as Smac mimetics, which function by antagonizing inhibitor of apoptosis proteins (IAPs) [, , , , ]. BV6 has gained significant attention in scientific research due to its ability to modulate apoptosis, a critical cellular process involved in cell death and survival, making it a potential therapeutic target for various diseases, especially cancer [, , , ].

Mechanism of Action

BV6 exerts its effects by binding to IAPs, a family of proteins that play a crucial role in regulating apoptosis [, , , , ]. Specifically, BV6 targets cIAP1, cIAP2, and XIAP, thereby disrupting their ability to inhibit caspases, the enzymes responsible for executing apoptosis [, , , ]. This disruption of IAP function leads to the activation of both canonical and non-canonical NF-κB pathways, ultimately resulting in the induction of cell death [, , , ]. BV6's ability to induce cell death can also be influenced by the presence of death receptors like TNFR1 and the production of death ligands like TNFα and TRAIL [, , ].

Applications
  • Sensitizing Cancer Cells to Chemotherapy: BV6 has been shown to enhance the cytotoxic effects of various chemotherapeutic drugs, including doxorubicin, vincristine, gemcitabine, and temozolomide in different cancer models [, , , ]. This sensitization effect is thought to occur through the activation of distinct signaling pathways depending on the chemotherapeutic agent used.
  • Enhancing Radiotherapy: BV6 can act as a radiosensitizer, increasing the susceptibility of glioblastoma cells to γ-irradiation-induced apoptosis []. This effect is mediated by the activation of NF-κB, highlighting the complex interplay between these pathways in cell death regulation.
  • Overcoming Apoptosis Resistance: BV6 has shown promise in overcoming apoptosis resistance in various cancers, including leukemia and lymphoma [, , , ]. It can induce cell death in primary cancer samples, particularly those resistant to conventional therapies, suggesting its potential for targeting therapy-resistant cancers.
  • Modulating Immune Response: BV6 has been reported to affect immune cells, particularly monocytes and dendritic cells []. While it can induce cell death in monocytes, it can also trigger maturation of dendritic cells, suggesting a potential role in immune modulation.
  • Studying Cellular Signaling Pathways: BV6 has been employed as a tool to investigate the complex signaling pathways involved in apoptosis and cell death regulation [, , ]. Its ability to modulate IAPs, NF-κB pathways, and death receptor signaling makes it a valuable research tool for dissecting these critical cellular processes.

RSL3

  • Relevance: RSL3 is often used in conjunction with BV6 to induce cell death in various cancer cell lines, including acute lymphoblastic leukemia (ALL) cells. This combination has been shown to be more effective than either compound alone. Similar to BV6, RSL3 induces cell death, but via a distinct mechanism that is dependent on iron and lipid peroxidation [].

Erastin

    Ferrostatin-1 (Fer-1)

    • Relevance: Ferrostatin-1 has been shown to inhibit RSL3/BV6-induced cell death but not Erastin/BV6-induced cell death, further supporting the distinct mechanisms of action of these two ferroptosis inducers []. This finding highlights the different mechanisms by which cotreatment of BV6 with either RSL3 or Erastin induce cell death.

    α-Tocopherol (αToc)

    • Relevance: αToc inhibits both RSL3/BV6 and Erastin/BV6-induced cell death, suggesting that ROS production is required for cell death induction by both combinations []. Therefore, although BV6 can be combined with either RSL3 or Erastin, these combinations appear to both rely on ROS for cell death induction.

    Doxorubicin (DOX)

    • Relevance: BV6 has been shown to enhance the cytotoxic effects of Doxorubicin in neuroblastoma (NB) cells []. Mechanistic studies have shown that Receptor-interacting protein (RIP)1 is required for DOX/BV6-induced apoptosis [].

    Vincristine (VCR)

    • Relevance: BV6 enhances the efficacy of VCR in inducing apoptosis in neuroblastoma (NB) cells []. Unlike DOX/BV6, VCR/BV6-mediated cell death depends on the mitochondrial pathway and is independent of RIP1 [].

    Tumor Necrosis Factor α (TNFα)

    • Relevance: BV6 can sensitize some cancer cells, such as HT-29 colon carcinoma cells, to TNFα-induced cell death []. In these cells, TNFα is required for IFNα/BV6-induced cell death, whereas in other cells lines, such as A172 glioblastoma cells, cell death occurs independently of TNFα [].

    TRAIL (TNF-Related Apoptosis-Inducing Ligand)

    • Relevance: BV6 can sensitize cells to TRAIL-induced apoptosis in different cancer types, including AML and glioblastoma. For example, A172 glioblastoma cells are more sensitive to TRAIL/BV6-induced cell death than TNFα/BV6 treatment [].

    Cytarabine (Ara-C)

    • Relevance: BV6 enhances the sensitivity of certain AML cell lines and primary patient samples to Ara-C, resulting in synergistic cell death induction [, ]. Interestingly, BV6 shows efficacy in Ara-C-resistant AML samples, highlighting its potential for overcoming drug resistance [].

    Gemcitabine

    • Relevance: BV6 has been shown to sensitize pancreatic carcinoma cells to gemcitabine-induced apoptosis in an NF-κB-dependent manner [].
    • Relevance: BV6 synergizes with Dexa to induce cell death in ALL cells via a mechanism involving the depletion of cIAP1, cIAP2, and XIAP and the subsequent promotion of ripoptosome assembly [].

    Venetoclax

    • Relevance: In glioblastoma cells, venetoclax and the Smac mimetic BV6 act synergistically to induce cell death following TMZ treatment [].

    Properties

    Product Name

    BV6

    IUPAC Name

    (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-[6-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]hexylamino]-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide

    Molecular Formula

    C70H96N10O8

    Molecular Weight

    1205.6 g/mol

    InChI

    InChI=1S/C70H96N10O8/c1-47(71-3)63(81)75-59(53-37-21-11-22-38-53)69(87)79-45-27-41-55(79)65(83)77-61(57(49-29-13-7-14-30-49)50-31-15-8-16-32-50)67(85)73-43-25-5-6-26-44-74-68(86)62(58(51-33-17-9-18-34-51)52-35-19-10-20-36-52)78-66(84)56-42-28-46-80(56)70(88)60(54-39-23-12-24-40-54)76-64(82)48(2)72-4/h7-10,13-20,29-36,47-48,53-62,71-72H,5-6,11-12,21-28,37-46H2,1-4H3,(H,73,85)(H,74,86)(H,75,81)(H,76,82)(H,77,83)(H,78,84)/t47-,48-,55-,56-,59-,60-,61-,62-/m0/s1

    InChI Key

    DPXJXGNXKOVBJV-YLOPQIBLSA-N

    SMILES

    CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC

    Solubility

    Soluble in DMSO

    Synonyms

    BV6; BV-6; BV 6; Smac mimetic BV6;

    Canonical SMILES

    CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC

    Isomeric SMILES

    C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)[C@H](C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.